molecular formula C23H32O5 B1667076 Bimatoprost Acid CAS No. 38344-08-0

Bimatoprost Acid

Numéro de catalogue B1667076
Numéro CAS: 38344-08-0
Poids moléculaire: 388.5 g/mol
Clé InChI: YFHHIZGZVLHBQZ-KDACTHKWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bimatoprost is a prostaglandin analog used to treat hypotrichosis of the eyelashes and intraocular pressure in open angle glaucoma or ocular hypertension .


Synthesis Analysis

A unified synthesis of PGs cloprostenol, bimatoprost, PGF 2α, fluprostenol, and travoprost from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields .


Molecular Structure Analysis

Bimatoprost has a molecular formula of CHNO with an average mass of 415.566 Da and a Monoisotopic mass of 415.272247 Da .


Chemical Reactions Analysis

Bimatoprost is stereo-chemically similar to other prostaglandin-F 2α (PGF 2α) analogs, including Latanoprost, Travoprost, and Unoprostone. The only chemical difference is that Bimatoprost has an ethyl amide instead of an isopropyl-ester on the C-1 carbon of the α-chain .


Physical And Chemical Properties Analysis

Bimatoprost has a density of 1.1±0.1 g/cm 3, a boiling point of 629.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .

Applications De Recherche Scientifique

Methods of Application

Bimatoprost is administered as an ophthalmic solution (eye drops). The solution is typically applied once daily in the evening. The eye drops work by increasing the drainage of fluid from inside the eye, which reduces the pressure within the eye .

Results or Outcomes: Its safety and efficacy in the reduction of IOP have been well documented in clinical trials lasting up to 4 years, as well as extensive clinical experience totaling >9 million patient-years of exposure .

Methods of Application

Bimatoprost is applied topically to the skin or scalp. For eyelash growth, it is applied to the base of the upper eyelashes using a special applicator .

Results or Outcomes: Bimatoprost stimulates telogen follicles to enter early into anagen, prolongs anagen, decreases the duration of telogen, increases dermal papilla size, and enhances melanin production, resulting in longer, thicker, and darker eyelashes .

Cosmetology

Application Summary

Bimatoprost is used in cosmetology for enhancing the appearance of eyelashes. It is indicated to treat hypotrichosis of the eyelashes by increasing their growth including length, thickness, and darkness .

Methods of Application

For cosmetic purposes, Bimatoprost is applied to the base of the upper eyelashes using a special applicator. The face should be clean, and makeup and contact lenses should be removed before application .

Safety And Hazards

Bimatoprost is harmful if swallowed and may damage fertility. It may also damage the unborn child. Special instructions should be obtained before use and all safety precautions should be read and understood .

Orientations Futures

Bimatoprost implant (Durysta™), developed by Allergan, is a sustained-release drug delivery system containing bimatoprost, a prostaglandin analogue with ocular hypotensive activity. The implant, administered intracamerally, involves the use of a biodegradable, solid polymer drug delivery system for slow, sustained drug release, designed to lower intraocular pressure (IOP) over a 4- to 6-months period .

Propriétés

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHHIZGZVLHBQZ-KDACTHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316541
Record name Bimatoprost acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bimatoprost Acid

CAS RN

38344-08-0
Record name Bimatoprost acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38344-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Phenyl-18,19,20-trinorprostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038344080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimatoprost acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl}-5-heptenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIMATOPROST ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683MK55HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bimatoprost Acid
Reactant of Route 2
Bimatoprost Acid
Reactant of Route 3
Bimatoprost Acid
Reactant of Route 4
Bimatoprost Acid
Reactant of Route 5
Bimatoprost Acid
Reactant of Route 6
Bimatoprost Acid

Citations

For This Compound
156
Citations
LB Cantor, J Hoop, D Wudunn, CW Yung… - British journal of …, 2007 - bjo.bmj.com
… All samples were analysed for bimatoprost and bimatoprost acid levels, and no bimatoprost or bimatoprost acid could be quantified in samples from placebo-treated or latanoprost-…
Number of citations: 76 bjo.bmj.com
MR Hellberg, TL Ke, K Haggard, PG Klimko… - Journal of ocular …, 2003 - liebertpub.com
… matoprost to bimatoprost acid. The present study compared the in vitro rate of hydrolysis of bimatoprost to bimatoprost acid (17-phenyl-trinor PGF2a) in rabbit and human ocular tissues. …
Number of citations: 99 www.liebertpub.com
JR Seal, MR Robinson, J Burke… - Journal of Ocular …, 2019 - liebertpub.com
… At predetermined time points, ocular tissues were collected and concentrations of bimatoprost and bimatoprost acid were quantified using liquid chromatography–tandem mass …
Number of citations: 65 www.liebertpub.com
P Ichhpujani, LJ Katz, G Hollo, CL Shields… - Journal of ocular …, 2012 - liebertpub.com
… Bimatoprost acid was … bimatoprost acid may have only a limited contribution on the basis that bimatoprost has greater/similar IOP-lowering efficacy than latanoprost, yet bimatoprost acid …
Number of citations: 51 www.liebertpub.com
CR Kelly, GW Williams, NA Sharif - Journal of Pharmacology and …, 2003 - ASPET
… These studies have demonstrated that bimatoprost, unoprostone, and bimatoprost acid possess direct agonist activities at the rat, mouse, and human FP prostanoid receptor and that …
Number of citations: 82 jpet.aspetjournals.org
A Shafiee, LM Bowman, E Hou… - Clinical …, 2013 - Taylor & Francis
… bimatoprost acid were detected in the AH and the ICB within 15 minutes of dosing. Bimatoprost acid … , the highest concentrations of bimatoprost and bimatoprost acid were in the ICB and …
Number of citations: 17 www.tandfonline.com
NA Sharif, CR Kelly, GW Williams - Prostaglandins, leukotrienes and …, 2003 - Elsevier
… (and the hydrolytic product, bimatoprost acid) possess direct … of bimatoprost and bimatoprost acid were antagonized by the … , we evaluated bimatoprost and bimatoprost acid (3 nM–30 …
Number of citations: 58 www.sciencedirect.com
CB Camras, CB Toris, B Sjoquist, M Milleson… - Ophthalmology, 2004 - Elsevier
… The peak eluting at 4 minutes in the bimatoprost acid chromatogram is a background artifact, which reduces the size of the bimatoprost acid peak but does not interfere with the …
Number of citations: 104 www.sciencedirect.com
NA Sharif, P Klimko - Expert Review of Ophthalmology, 2009 - Taylor & Francis
… The relatively high limits of detection (∼25 nM) of bimatoprost acid by HPLC with UV detection methods of these same authors Citation[9] accounts for their inability to detect …
Number of citations: 59 www.tandfonline.com
LB Cantor, J Hoop, D Wudunn, CW Yung… - British Journal of …, 2006 - bjo.bmj.com
… When we take into account the aqueous humour concentrations of bimatoprost acid and latanoprost acid (a lower concentration of bimatoprost acid), their similar potency at …
Number of citations: 3 bjo.bmj.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.